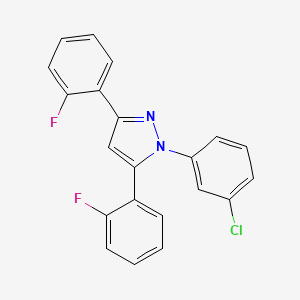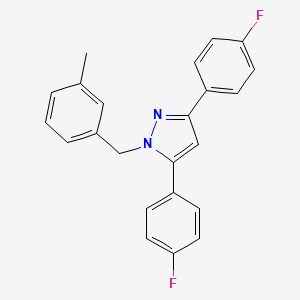![molecular formula C19H23FN4O2S B10926836 (2Z)-2-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one](/img/structure/B10926836.png)
(2Z)-2-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, a pyrazole ring, and a fluorobenzyl group
Preparation Methods
The synthesis of 2-{[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE involves multiple steps, typically starting with the preparation of the pyrazole and thiazole intermediates. The reaction conditions often include the use of hydrazonoyl halides, alkyl carbothioates, and triethylamine . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in developing new therapeutic agents due to its unique structural features.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group and the heterocyclic rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include other pyrazole and thiazole derivatives, such as:
- 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one .
- Various 1,3,4-thiadiazole derivatives . Compared to these compounds, 2-{[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE exhibits unique structural features that may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H23FN4O2S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]imino-3-(3-methoxypropyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H23FN4O2S/c1-13-18(21-19-23(9-4-10-26-3)17(25)12-27-19)14(2)24(22-13)11-15-5-7-16(20)8-6-15/h5-8H,4,9-12H2,1-3H3 |
InChI Key |
GZGWYHKRBNSPCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)N=C3N(C(=O)CS3)CCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,1,3,5-tetramethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10926762.png)


![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10926777.png)
![2-[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N-propylacetamide](/img/structure/B10926779.png)
![Ethyl 5-acetyl-4-methyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10926787.png)
![N-(1-methylpiperidin-4-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10926793.png)
![N-(1-ethyl-1H-pyrazol-4-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926799.png)
![(1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazol-1-yl]methanone](/img/structure/B10926805.png)
![3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)propanamide](/img/structure/B10926812.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926821.png)
![methyl 1-({[4-({(E)-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}amino)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B10926824.png)
![3-{[(E)-(3-methoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10926829.png)
![(2Z)-2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]imino}-3-methyl-1,3-thiazolidin-4-one](/img/structure/B10926830.png)
